References:[1] An Efficient One-Pot Process for 10-Bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, an Intermediate to SCH 66336 [] Reaction of dichloroketene and sulfene with N,N-disubstituted 6-aminomethylene-5,6,8,9-tetrahydro-7H-benzocyclohepten-7-ones. Synthesis of 5H-benzo(5,6)cyclohepta(2,1-b)pyran and 5H-benzo(5,6)cyclohepta(1,2-e)-1,2-oxathiin derivatives. [] A Reinvestigation of the Oxidative Rearrangement of Yohimbane‐Type Alkaloids. Part B. Formation of Oxindol (= 1,3‐Dihydro‐2H‐indol‐2‐one) Derivatives [] Synthesis of 4‐methylfuro[3′,2′:5,6]benzofuro[3,2‐c]pyridine [] Alkaloids from Xylariaceae sp., a Marine-derived Fungus [] Syntheses, Crystal Structures, and Biological Activities of Two Enantiomeric 2-Trifluoromethylthieno[2,3-d]pyrimidin-4-amine Derivatives [] Aromatic compounds from the halotolerant fungal strain of Wallemia sebi PXP-89 in a hypersaline medium
4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one is a heterocyclic compound characterized by its unique molecular structure, which includes a chlorinated pyridine ring fused to a cyclopentane moiety. Its molecular formula is with a molecular weight of approximately 167.59 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical compounds, including analogues of Rasagiline, an antiparkinsonian agent.
This compound falls under the category of heterocyclic organic compounds, specifically pyridine derivatives. Heterocycles are cyclic compounds that contain atoms of at least two different elements in their rings, and in this case, the presence of nitrogen and chlorine makes it particularly interesting for synthetic organic chemistry.
The synthesis of 4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one typically involves the annulation of the pyridine ring to substituted cyclopentanones or their enamines. One common approach utilizes manganese-catalyzed oxidation techniques to facilitate the formation of this compound from simpler precursors .
The molecular structure of 4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one can be represented with the following canonical SMILES notation: C1CC(=O)C2=NC=CC(=C21)Cl
. This notation illustrates the compound's fused ring system and the position of the chlorine substituent.
4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one participates in various chemical reactions:
The mechanism of action for 4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one primarily involves its interaction with protein kinases. These interactions are crucial for cell signaling pathways, suggesting that derivatives of this compound may serve as effective inhibitors in therapeutic applications.
The compound's structural features facilitate binding to active sites on target proteins, influencing their activity and potentially leading to therapeutic effects.
4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one has several scientific applications:
Cyclopenta-fused pyridine derivatives represent a historically significant class of bicyclic heterocycles that emerged as privileged scaffolds in synthetic organic chemistry during the late 20th century. The parent structure, 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (CAS 31170-78-2), was first reported in the 1970s as a conformationally constrained nicotinamide analogue [6]. This foundational compound established the characteristic structural framework featuring a pyridine ring annulated with a cyclopentanone moiety, creating a planar, electron-deficient system with distinctive reactivity patterns. The subsequent decades witnessed systematic exploration of halogenated derivatives to modulate electronic properties and enhance synthetic utility.
The introduction of chlorine substituents marked a pivotal advancement in this chemical lineage. Early synthetic efforts focused primarily on unsubstituted or simple alkyl derivatives, but synthetic chemists soon recognized that halogenation could profoundly alter both reactivity and biological activity. The development of regioselective chlorination methodologies enabled precise installation of halogen atoms at various positions on the pyridine ring. Positional isomers like 2-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (CAS 1150617-92-7) and 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1935126-18-3) emerged as distinct chemical entities with unique properties [2] [3]. These synthetic advances coincided with growing recognition of the pharmaceutical relevance of fused bicyclic heterocycles, particularly in kinase inhibitor development.
Table 1: Historical Development of Key Cyclopenta[b]pyridine Derivatives
Compound | CAS Registry No. | First Reported | Key Structural Feature |
---|---|---|---|
5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one | 31170-78-2 | 1970s | Parent ketone structure |
2-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one | 1150617-92-7 | Early 2000s | 2-position halogenation |
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 1935126-18-3 | 2010s | Regioisomeric ketone with 4-chloro |
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | 126053-15-4 | 1990s | Chiral synthetic intermediate |
(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | 1113047-05-4 | 2010s | Enantiomerically pure hydroxy derivative |
Modern synthetic approaches to these scaffolds employ sophisticated methodologies including transition-metal catalyzed annulations, Friedländer condensations, and ring-closing metathesis. The structural complexity achievable through contemporary synthesis is exemplified by chiral derivatives such as (S)-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 1113047-05-4), which requires asymmetric reduction or resolution techniques [9]. These historical developments have transformed cyclopenta-fused pyridines from chemical curiosities to indispensable building blocks in medicinal chemistry, with halogenated derivatives occupying a central position in structure-activity relationship studies.
Halogen-substituted dihydrocyclopenta[b]pyridinones have emerged as critically important pharmacophores in modern drug discovery due to their unique combination of electronic properties, three-dimensional architecture, and bioavailability metrics. The strategic incorporation of chlorine at the 4-position of the 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one scaffold creates a multifunctional chemical entity with enhanced hydrogen-bonding capabilities, optimized lipophilicity profiles, and distinct electrostatic potential surfaces compared to unsubstituted analogues.
The chlorine atom in 4-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one serves as a versatile handle for further structural elaboration through transition-metal catalyzed cross-coupling reactions, enabling efficient exploration of chemical space around the core scaffold. This synthetic versatility is particularly valuable in lead optimization campaigns where rapid analogue synthesis accelerates structure-activity relationship studies. The electron-withdrawing effect of the chlorine substituent significantly influences the electron density distribution within the pyridine ring, reducing the pKa of the annular nitrogen while increasing the electrophilic character of adjacent carbon atoms. These electronic modifications profoundly impact molecular recognition processes when the scaffold is incorporated into bioactive molecules.
Table 2: Physicochemical Properties of Cyclopenta[b]pyridine Derivatives Relevant to Drug Design
Compound | Molecular Formula | Molecular Weight | LogP* | TPSA (Ų) | Rotatable Bonds |
---|---|---|---|---|---|
5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one | C₈H₇NO | 133.15 | 1.35 | 29.96 | 0 |
4-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one† | C₈H₆ClNO | 167.59 | 1.86-2.25 | 29.96 | 0 |
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | C₈H₈ClN | 153.61 | 2.31 | 12.89 | 0 |
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | C₈H₈ClNO | 169.61 | 1.28 | 32.34 | 0 |
*Calculated LogP values from computational models [7] [8]†Properties estimated from structural analogues [3] [10]
Medicinal chemists particularly value the chloro-substituted dihydrocyclopenta[b]pyridinone scaffold for its ability to engage in halogen bonding interactions with biological targets. The chlorine atom can function as a halogen bond donor to carbonyl oxygen atoms or other electron-rich sites in protein binding pockets, providing additional binding energy and enhancing selectivity. This interaction has been exploited in the design of kinase inhibitors where the scaffold serves as adenine mimetic, with the chloro substituent positioned to form orthogonal interactions in the adenine binding pocket of various kinases. The rigid, planar structure facilitates deep penetration into hydrophobic binding clefts while maintaining favorable solvation properties essential for cellular permeability.
The metabolic stability of these halogenated derivatives represents another significant pharmaceutical advantage. The absence of easily oxidized C-H bonds adjacent to the annular nitrogen, combined with the stabilizing effect of the chlorine substituent, reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes. Computational predictions for analogues indicate high gastrointestinal absorption (86-94%) and blood-brain barrier permeability (0.85-1.25 CNS MPO score), making this scaffold particularly valuable in central nervous system drug discovery [7]. The integration of these favorable physicochemical properties with synthetic accessibility explains the prominent role of 4-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one derivatives in contemporary medicinal chemistry programs targeting protein kinases, phosphodiesterases, and various epigenetic regulators.
Table 3: Bioisosteric Relationships in Cyclopenta-Fused Pyridine Derivatives
Pharmaceutical Scaffold | 4-Chloro Dihydrocyclopenta[b]pyridinone Advantage | Representative Therapeutic Target |
---|---|---|
Quinoline-4-ones | Enhanced metabolic stability and reduced planarity | Kinases (JAK2, FLT3) |
4-Chloroquinolines | Improved solubility profile and reduced hERG liability | Antimicrobial targets |
7-Azaindoles | Superior halogen bonding capability and electron deficiency | Kinases (ALK, ROS1) |
Flavone-based scaffolds | Reduced molecular weight and increased three-dimensional character | Phosphodiesterases (PDE4, PDE10) |
Purine analogues | Simplified synthesis while maintaining key H-bonding interactions | Epigenetic regulators (BET bromodomains) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0